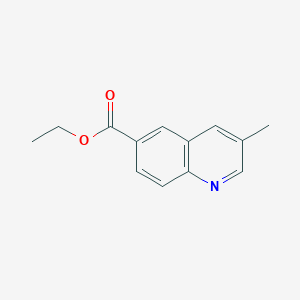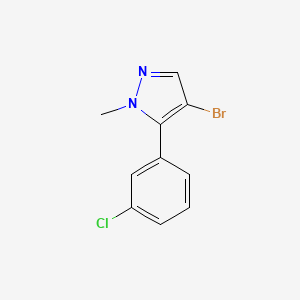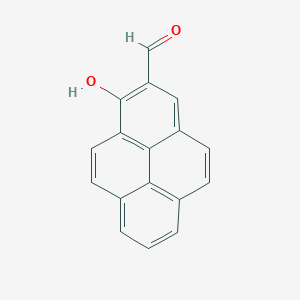
1-Hydroxypyrene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxypyrene-2-carbaldehyde is an organic compound with the molecular formula C₁₇H₁₀O₂ and a molecular weight of 246.26 g/mol It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features both hydroxyl and aldehyde functional groups
準備方法
Synthetic Routes and Reaction Conditions: 1-Hydroxypyrene-2-carbaldehyde can be synthesized from 2-pyrenecarboxaldehyde, 1-methoxy- through a demethylation reaction . The reaction typically involves the use of a demethylating agent such as boron tribromide (BBr₃) under controlled conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety.
化学反応の分析
Types of Reactions: 1-Hydroxypyrene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of pyrene-2-carboxylic acid.
Reduction: Formation of 1-hydroxypyrene-2-methanol.
Substitution: Formation of various substituted pyrene derivatives depending on the electrophile used.
科学的研究の応用
1-Hydroxypyrene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-hydroxypyrene-2-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and undergo nucleophilic addition reactions. These interactions can affect biological pathways and molecular functions, making it a valuable compound for studying biochemical processes.
類似化合物との比較
1-Hydroxypyrene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Pyrenecarboxaldehyde: Lacks the hydroxyl group, affecting its solubility and reactivity.
1-Hydroxy-2-pyrenecarboxaldehyde oxime: An oxime derivative with different chemical properties and reactivity.
Uniqueness: 1-Hydroxypyrene-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct chemical reactivity and versatility in various applications.
特性
分子式 |
C17H10O2 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
1-hydroxypyrene-2-carbaldehyde |
InChI |
InChI=1S/C17H10O2/c18-9-13-8-12-5-4-10-2-1-3-11-6-7-14(17(13)19)16(12)15(10)11/h1-9,19H |
InChIキー |
BCVIVHIZBDLMKF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4O)C=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



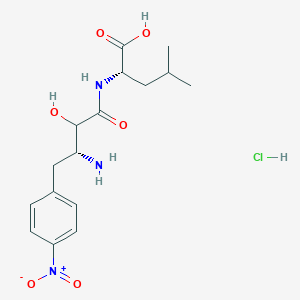

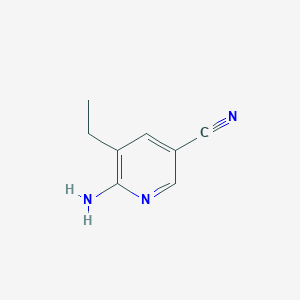
![2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B13981771.png)

![6-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B13981778.png)
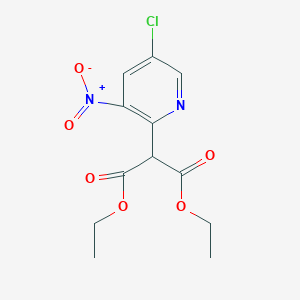
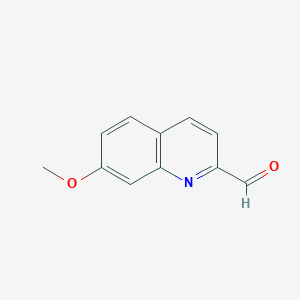
![2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine](/img/structure/B13981817.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)
![3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2h-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B13981829.png)
